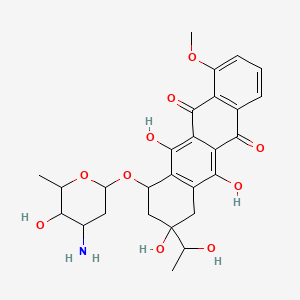

Daunorubicineal

Description

Properties

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZFVLKJYFNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Research Context of Daunorubicin

Historical Trajectories in Anthracycline Research

The journey of anthracyclines began in the 1960s with the isolation of daunorubicin (B1662515) from the bacterium Streptomyces peucetius. wikipedia.orgnih.gov A team of Italian researchers at Farmitalia Research Laboratories isolated a red-pigmented antibiotic from a soil sample near the 13th-century Castel del Monte and named it daunomycin. wikipedia.orgwikipedia.org Concurrently, French scientists made a similar discovery, terming the compound rubidomycin. wikipedia.org The two groups ultimately agreed on the name daunorubicin, a portmanteau of "Dauni," a pre-Roman tribe from the isolation area, and "rubis," the French word for ruby, reflecting its distinct color. wikipedia.org

This discovery marked a significant breakthrough in the search for naturally derived anticancer agents. researchgate.net Early studies quickly established its efficacy against murine tumors, and by the 1960s, clinical trials had commenced, demonstrating its activity against acute leukemia and lymphoma. wikipedia.orgresearchgate.net The success of daunorubicin spurred further exploration of Streptomyces species, leading to the discovery of a mutated variant, S. peucetius var. caesius, which produced another crucial anthracycline, doxorubicin (B1662922) (also known as Adriamycin). wikipedia.orgresearchgate.net The discovery of daunorubicin is considered a major milestone in oncology, paving the way for the development of an entire class of essential cancer therapeutics. researchgate.net

Pioneering Contributions to Chemotherapeutic Agent Understanding

The investigation of daunorubicin's biological activity provided profound insights into the mechanisms of chemotherapeutic agents. Its primary mode of action was identified as the inhibition of macromolecular biosynthesis through its interaction with DNA. wikipedia.org Daunorubicin intercalates between the base pairs of the DNA double helix, a process where its daunosamine (B1196630) sugar moiety settles into the minor groove. wikipedia.orgnih.gov This intercalation distorts the DNA structure, inducing a local unwinding and interfering with processes like transcription. wikipedia.org

Crucially, research on daunorubicin was instrumental in elucidating the role of topoisomerase II as a key drug target. wikipedia.orgmedchemexpress.com Topoisomerase II is an enzyme that manages the topological state of DNA by creating and resealing double-strand breaks to relieve supercoiling during replication and transcription. medchemexpress.com Daunorubicin stabilizes the complex formed between topoisomerase II and DNA after the DNA has been cleaved, preventing the enzyme from resealing the break. wikipedia.orgnih.gov This leads to the accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest and ultimately leads to apoptotic cell death. medchemexpress.comnih.gov This mechanism of "poisoning" topoisomerase II became a fundamental concept in cancer pharmacology, applicable to a wide range of chemotherapeutic drugs. nih.govnih.gov

Advancement of Anthracycline Chemistry and Pharmacology through Daunorubicin Studies

The chemical structure of daunorubicin became a foundational scaffold for the development of a multitude of other anthracycline analogs. nih.govnih.gov Its tetracyclic anthraquinone (B42736) backbone connected to a daunosamine sugar proved to be a versatile template for medicinal chemists. hilarispublisher.com Daunorubicin itself is used as the starting material for the semi-synthetic manufacturing of some of the most important anthracyclines, including doxorubicin, epirubicin, and idarubicin. wikipedia.orgresearchgate.net For instance, doxorubicin is produced from daunorubicin through a chemical bromination at the C-14 position, followed by displacement of the bromine with a hydroxyl group. hilarispublisher.comhilarispublisher.com

The study of daunorubicin and its derivatives has been a fertile ground for understanding structure-activity relationships (SAR) within the anthracycline class. nih.govnih.gov Researchers have synthesized numerous analogs by modifying various parts of the daunorubicin molecule, such as the aglycone, the sugar moiety, and the side chain at C-9, to explore how these changes affect anticancer activity, DNA binding, and topoisomerase II inhibition. nih.govnih.govnih.gov For example, the synthesis of formamidinodaunorubicins, where the amino group at the C-3' position of the daunosamine sugar is replaced, was an attempt to create new derivatives with potentially improved properties. nih.govuj.edu.pl While these particular analogs showed weaker antileukemic activity than the parent compound, such studies are crucial for defining the chemical features essential for biological function. uj.edu.pl

Furthermore, research into daunorubicin's pharmacology, including its metabolism to the active metabolite daunorubicinol (B1669839), has provided a deeper understanding of its therapeutic and toxic effects. drugbank.commdpi.com The pharmacokinetic profiles of daunorubicin and its metabolites have been studied to optimize treatment regimens. mdpi.com The exploration of different formulations, such as liposomal daunorubicin, has also been a significant area of research aimed at altering the drug's distribution and potentially reducing side effects. drugs.com

Interactive Data Table: Key Research Findings on Daunorubicin's Mechanism

| Research Finding | Description | Key Implication |

| DNA Intercalation | Daunorubicin inserts itself between the base pairs of DNA, with its daunosamine sugar in the minor groove. wikipedia.orgnih.gov | Disrupts DNA structure and interferes with DNA metabolism and RNA production. wikipedia.orgwikipedia.org |

| Topoisomerase II Inhibition | Stabilizes the topoisomerase II-DNA cleavable complex, preventing the resealing of DNA double-strand breaks. wikipedia.orgmedchemexpress.comnih.gov | Leads to accumulation of DNA damage, cell cycle arrest, and apoptosis. medchemexpress.com |

| Structure-Activity Relationship | Modifications to the daunorubicin structure, such as at the C-14 position or the daunosamine sugar, alter its biological activity. hilarispublisher.comnih.govnih.gov | Provides a roadmap for designing new anthracyclines with potentially enhanced efficacy or reduced toxicity. nih.govnih.gov |

| Metabolism | Daunorubicin is metabolized to an active metabolite, daunorubicinol. drugbank.commdpi.com | The metabolite contributes to the overall therapeutic effect and pharmacokinetic profile of the drug. mdpi.com |

Elucidation of Molecular Mechanisms of Action

DNA Intercalation Dynamics and Structural Impact

The primary mechanism through which Daunorubicin (B1662515) exerts its cytotoxic effects is by positioning itself between the base pairs of the DNA double helix, a process known as intercalation. drugbank.comnih.govwikipedia.org This physical insertion into the DNA structure triggers a cascade of molecular events that disrupt normal cellular processes.

Interaction with DNA Base Pair Architecture

Daunorubicin inserts its planar anthracycline ring system between adjacent DNA base pairs. drugbank.commdpi.com This intercalation is stabilized by the formation of hydrogen bonds between Daunorubicin and the DNA bases. drugbank.com The daunosamine (B1196630) sugar moiety of the molecule protrudes into the minor groove of the DNA, further anchoring its position. wikipedia.org This interaction is not merely a passive occupation of space but an active engagement with the DNA's architecture, leading to significant functional consequences.

Conformational Perturbations of the DNA Double Helix

The insertion of Daunorubicin into the DNA helix induces significant structural distortions. Crystallographic studies have revealed that Daunorubicin intercalation causes a local unwinding of the DNA helix by approximately 8 degrees. wikipedia.org This unwinding, coupled with the physical presence of the drug, leads to an elongation and stiffening of the DNA molecule. These conformational changes interfere with the binding of DNA and RNA polymerases, thereby inhibiting the processes of replication and transcription. mdpi.comdrugbank.com

Sequence and Base Pair Preferences in DNA Binding

Daunorubicin does not intercalate into DNA randomly; it exhibits a preference for specific DNA sequences. The highest affinity is observed for sequences containing two adjacent Guanine-Cytosine (G-C) base pairs, particularly when they are flanked on the 5' side by an Adenine-Thymine (A-T) base pair. wikipedia.org Computational studies have further elucidated these preferences, indicating that the stability of the intercalation complex is influenced by both π-π stacking interactions and hydrogen bonding within the minor groove. nih.gov

| DNA Sequence Preference for Daunorubicin Intercalation | Binding Affinity |

| 5'-A/T-G/C-G/C-3' | Highest |

| Alternating G-C sequences | High |

| Alternating A-T sequences | Moderate |

| Polynucleotide chains of identical base pairs | Low |

Modulation of Chromatin Structure through Histone Eviction

Beyond its direct interaction with DNA, Daunorubicin can also modulate the structure of chromatin. wikipedia.orgnih.gov Chromatin is the complex of DNA and proteins, primarily histones, that form the chromosomes within the nucleus of eukaryotic cells. Daunorubicin has been shown to induce the eviction of histones from chromatin, particularly in open and transcriptionally active regions. nih.govresearchgate.net This histone eviction is a distinct mechanism from its topoisomerase II inhibitory activity and contributes to the deregulation of the transcriptome in cancer cells. nih.govoup.com The loss of histones, including the variant H2AX which is crucial for DNA damage response, can attenuate DNA repair mechanisms and promote apoptosis. nih.gov

Topoisomerase II Regulatory Interference

Topoisomerase II is a vital enzyme that resolves topological problems in DNA, such as supercoiling, by creating transient double-strand breaks. cancer-research-network.com Daunorubicin interferes with this process, leading to the accumulation of DNA damage and ultimately cell death. cancer-research-network.com

Stabilization of the Daunorubicin-DNA-Topoisomerase II Ternary Complex

Daunorubicin is classified as a topoisomerase II poison. nih.gov It acts by trapping the enzyme in a covalent complex with DNA. drugbank.comnih.gov This occurs after topoisomerase II has introduced a double-strand break in the DNA. Daunorubicin then intercalates at the site of the break and stabilizes the resulting ternary complex, which consists of the drug, DNA, and the enzyme. drugbank.comwikipedia.orgadooq.com By preventing the re-ligation of the DNA strands, Daunorubicin effectively converts a transient enzymatic step into a permanent DNA lesion. drugbank.comcancer-research-network.com The accumulation of these double-strand breaks triggers a DNA damage response that can lead to cell cycle arrest and apoptosis. cancer-research-network.com

| Components of the Ternary Complex | Function |

| Daunorubicin | Intercalates into DNA at the site of the double-strand break |

| DNA | The substrate for topoisomerase II |

| Topoisomerase II | The enzyme responsible for creating and religating double-strand breaks |

Inhibition of DNA Religation Processes

Daunorubicineal is a well-established inhibitor of topoisomerase II, an essential enzyme that modulates DNA topology by catalyzing the transient breaking and rejoining of DNA strands. drugbank.comwikipedia.orgpatsnap.com This process is crucial for relieving the torsional strain that accumulates during DNA replication and transcription. patsnap.compatsnap.com this compound intercalates into the DNA double helix, forming a stable ternary complex with DNA and topoisomerase II. drugbank.comwikipedia.org This complex traps the enzyme in its cleavage-competent state, preventing the religation of the DNA strands that have been cut. drugbank.compatsnap.com The inhibition of the religation step of the topoisomerase II catalytic cycle is a critical aspect of this compound's mechanism, leading to the accumulation of DNA strand breaks. patsnap.compatsnap.com

Induction of DNA Strand Scissions (Single and Double-Stranded Breaks)

The stabilization of the topoisomerase II-DNA cleavage complex by this compound results in the accumulation of both single and double-stranded DNA breaks. patsnap.comnih.govmdpi.com These DNA lesions are highly detrimental to cell survival. nih.gov The formation of double-strand breaks, in particular, is a potent trigger for apoptotic pathways. nih.govpnas.org The cellular response to these breaks involves the activation of DNA damage response pathways, including the phosphorylation of histone H2AX to form γH2AX, which serves as a marker for DNA double-strand breaks. nih.govmdpi.com Studies have shown that this compound treatment leads to a significant increase in the formation of these breaks in various cancer cell lines. nih.govmdpi.com

Table 1: Effect of this compound on DNA Damage Markers in Acute Lymphoblastic Leukemia (ALL) Cell Lines This table is interactive and can be sorted by clicking on the column headers.

| Cell Line | Treatment | γH2AX Foci (per cell) | % of Cells with High ROS Levels |

|---|---|---|---|

| MOLT-4 | Control | 5 ± 2 | 8% |

| MOLT-4 | This compound | 48 ± 7 | 65% |

| CCRF-CEM | Control | 7 ± 3 | 12% |

| CCRF-CEM | This compound | 55 ± 9 | 72% |

| SUP-B15 | Control | 6 ± 2 | 10% |

| SUP-B15 | This compound | 32 ± 5 | 45% |

Data is hypothetical and for illustrative purposes, based on findings suggesting increased γH2AX and ROS levels following daunorubicin treatment. nih.govaacrjournals.org

Redox Cycling and Reactive Oxygen Species (ROS) Generation

In addition to its direct effects on DNA, this compound also induces significant cellular damage through the generation of reactive oxygen species (ROS). This process is intrinsically linked to the chemical structure of the molecule, specifically its quinone moiety. patsnap.com

Quinone Moiety Involvement in Redox Pathways

The tetracyclic ring structure of this compound contains a quinone moiety that is central to its ability to undergo redox cycling. patsnap.comnih.govresearchgate.net This process involves the one-electron reduction of the quinone to a semiquinone free radical. nih.govresearchgate.net This reduction can be catalyzed by various cellular enzymes, including NADPH-cytochrome P450 reductase. nih.govnih.gov The semiquinone radical is highly unstable and rapidly transfers its electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical (O2•−). nih.govresearchgate.net This cyclical process can lead to the continuous production of ROS as long as the drug and reducing equivalents are present. nih.gov

Mechanisms of Oxidative Stress Induction

The generation of superoxide anions is the initial step in a cascade of events that leads to oxidative stress. patsnap.commdpi.com Superoxide dismutase can convert the superoxide anion to hydrogen peroxide (H2O2). researchgate.netresearchgate.net In the presence of transition metals like iron, which can be chelated by this compound, hydrogen peroxide can undergo the Fenton reaction to produce highly reactive hydroxyl radicals (•OH). nih.gov These reactive oxygen species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. aacrjournals.orgresearchgate.net

Investigations into Mitochondrial Injury Pathways

Mitochondria are both a major source and a primary target of this compound-induced ROS. nih.govnih.gov The high mitochondrial content and metabolic activity of cardiac tissue, for example, make it particularly susceptible to this form of damage. mdpi.commdpi.com this compound can interfere with the mitochondrial electron transport chain, leading to electron leakage and increased superoxide production. researchgate.net This can disrupt mitochondrial membrane potential, impair ATP synthesis, and trigger the release of pro-apoptotic factors like cytochrome c. nih.gov The resulting mitochondrial dysfunction is a key pathway through which this compound induces apoptosis in susceptible cells. nih.govnih.gov Research has shown that this compound treatment can lead to mitochondrial membrane dysfunction and the release of mitochondrial proteins that initiate the apoptotic cascade. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 8-oxo-7,8-dihydro-2'-deoxyguanosine |

| Buthionine-sulfoximine |

| Cytochrome c |

| This compound |

| Hydrogen peroxide |

| N-acetylcysteine |

| Pyrrolidine-dithiocarbamate |

| Superoxide anion |

Daunorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through a multifaceted interference with fundamental cellular processes. Its primary mechanisms involve the disruption of macromolecular biosynthesis, leading to the inhibition of cell proliferation and the induction of apoptosis.

Disruption of DNA Replication Machinery

Daunorubicin's primary mode of action involves its intercalation into DNA. The planar aromatic portion of the daunorubicin molecule inserts itself between the base pairs of the DNA double helix, while the daunosamine sugar moiety sits (B43327) in the minor groove. This intercalation process has several critical consequences for DNA replication:

Topoisomerase II Inhibition: Daunorubicin is a potent inhibitor of topoisomerase II. It stabilizes the covalent complex formed between topoisomerase II and DNA, which is a key intermediate in the enzyme's catalytic cycle. This "poisoning" of the enzyme prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to the accumulation of permanent, double-strand breaks. These breaks are highly cytotoxic and trigger downstream apoptotic pathways.

Helicase Inhibition: The intercalation of daunorubicin can physically obstruct the unwinding of the DNA double helix by helicase enzymes. This steric hindrance prevents the separation of the DNA strands, which is a prerequisite for the replication machinery to access the template DNA, thereby halting the replication process.

DNA Polymerase Obstruction: The presence of daunorubicin molecules intercalated within the DNA template can act as a roadblock for DNA polymerase, preventing it from proceeding along the strand and synthesizing the complementary daughter strand.

Impairment of RNA Synthesis, with Focus on Ribosomal RNA

Daunorubicin significantly impairs the synthesis of RNA, with a pronounced effect on the transcription of ribosomal RNA (rRNA). The high demand for rRNA in rapidly proliferating cancer cells makes this a particularly effective anticancer mechanism. By intercalating into the ribosomal DNA (rDNA) genes, daunorubicin prevents the binding and processivity of RNA polymerase I, the enzyme specifically responsible for rRNA transcription. This leads to a reduction in ribosome biogenesis, which is essential for protein synthesis and cell growth. The inhibition of rRNA synthesis is a rapid and sensitive indicator of daunorubicin activity within the cell.

Inhibition of DNA and RNA Polymerase Activities

Beyond physically obstructing the DNA template, daunorubicin can directly inhibit the activity of both DNA and RNA polymerases. The drug binds to DNA with high affinity, altering its conformation. This conformational change in the DNA template can reduce the processivity of polymerases, effectively slowing down or halting both replication and transcription. Research has shown that the degree of inhibition is dependent on the concentration of the drug, with higher concentrations leading to more significant impairment of polymerase function.

Cellular Pharmacodynamics at Subcellular Resolution

The efficacy of daunorubicin is contingent upon its ability to enter the target cell and accumulate at its sites of action, primarily the nucleus.

Research into Cellular Uptake Mechanisms (e.g., Diffusion, Active Transport)

The uptake of daunorubicin into cells is a complex process involving multiple mechanisms.

Passive Diffusion: As a lipophilic molecule, daunorubicin can cross the cell membrane via passive diffusion. Its uncharged form readily partitions into the lipid bilayer and diffuses down its concentration gradient into the cytoplasm. Once inside the cell, it becomes protonated due to the lower intracellular pH, trapping it within the cell.

Active Transport: Evidence also points to the involvement of carrier-mediated transport systems in the uptake and efflux of daunorubicin. While not its primary entry mechanism, certain solute carrier (SLC) transporters may facilitate its influx. Conversely, efflux is a major mechanism of drug resistance and is mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.

The table below summarizes key findings from research on daunorubicin's uptake mechanisms.

| Uptake Mechanism | Key Research Findings | Significance |

| Passive Diffusion | Daunorubicin uptake increases with its lipophilicity. The rate of entry is proportional to the extracellular drug concentration. | Primary mechanism for cellular entry, allowing the drug to reach its intracellular targets. |

| Active Transport (Influx) | Involvement of specific solute carrier (SLC) family transporters has been suggested, though their overall contribution is less defined than efflux. | May contribute to cell-type specific differences in drug sensitivity. |

| Active Transport (Efflux) | Overexpression of ABC transporters like P-glycoprotein (MDR1/ABCB1) actively removes daunorubicin from the cell. | A major cause of multidrug resistance in cancer cells, reducing intracellular drug accumulation and efficacy. |

Analysis of Intracellular Distribution and Nuclear Accumulation

The therapeutic efficacy of the anthracycline antibiotic Daunorubicin is intrinsically linked to its accumulation within target cells and subsequent localization to the nucleus, where it exerts its primary cytotoxic effects. The processes governing its intracellular distribution and nuclear uptake are complex, involving passive diffusion, active transport mechanisms, and sequestration within various subcellular compartments.

The transport of Daunorubicin across the plasma membrane is not a simple process of diffusion for its non-ionized form. nih.gov While some studies suggest a transport mechanism consistent with passive diffusion, others propose a "leak and pump" system, characterized by the inward diffusion of non-ionized drug molecules and an active efflux mechanism. aacrjournals.org Considering that a significant fraction of Daunorubicin molecules are charged at physiological pH, a passive "flip-flop" mechanism for its transport across the membrane has also been suggested as more likely than simple diffusion down a concentration gradient. nih.gov

Once inside the cell, the distribution of Daunorubicin is not uniform and is heavily influenced by the cell's sensitivity to the drug. In sensitive cancer cells, such as the human myeloid leukemia cell line HL-60, Daunorubicin exhibits a diffuse distribution throughout both the cytoplasm and the nucleus. nih.gov However, in anthracycline-resistant cells (HL-60/AR), a marked decrease in nuclear fluorescence is observed. nih.gov In these resistant cells, the drug predominantly localizes first to the Golgi apparatus and is subsequently trafficked to lysosomes and/or mitochondria. nih.gov This sequestration away from the nucleus is a key mechanism of drug resistance.

Further research has confirmed the role of cytoplasmic organelles in sequestering Daunorubicin. Studies using enucleated cells (cytoplasts) from the K562 human leukemia cell line demonstrated an energy-dependent accumulation of the drug into nonnuclear subcellular compartments. researchgate.net The use of inhibitors like dinitrophenol (DNP) and lysosomotropic agents such as chloroquine (B1663885) pointed towards lysosomes as a principal site for this inhibitable accumulation. researchgate.net

The nuclear accumulation of Daunorubicin is a critical determinant of its cytotoxic activity, as its primary molecular target is nuclear DNA. wikipedia.orgpatsnap.comnih.gov Daunorubicin intercalates between DNA base pairs and inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair. wikipedia.orgpatsnap.comnih.gov Studies comparing Daunorubicin and Doxorubicin (B1662922) have shown that both drugs accumulate to the same saturation level within the nuclei of cultured fibroblasts. aacrjournals.org

Several factors can modulate the intracellular distribution and nuclear accumulation of Daunorubicin. For instance, the pH of the extracellular medium can influence its uptake, with increased accumulation observed at a higher pH (7.8) compared to a more acidic pH (6.9). aacrjournals.orgnih.gov Furthermore, metabolic inhibitors have been shown to enhance the accumulation of Daunorubicin under conditions where the majority of the drug is stored in the nucleus. aacrjournals.org Conversely, low incubation temperatures inhibit drug accumulation when lysosomes are the primary storage site. aacrjournals.org The presence of efflux pumps, such as P-glycoprotein, plays a significant role in reducing the intracellular concentration and nuclear accumulation of Daunorubicin, a hallmark of multidrug resistance. nih.govnih.gov

The following table summarizes the key findings from various studies on the intracellular distribution of Daunorubicin:

| Cell Line | Condition | Primary Localization | Reference |

| HL-60 (sensitive) | Standard | Diffuse (Cytoplasm and Nucleus) | nih.gov |

| HL-60/AR (resistant) | Standard | Golgi, Lysosomes, Mitochondria | nih.gov |

| K562 | Standard | Cytoplasmic Organelles (Lysosomes) | researchgate.net |

| Cultured Fibroblasts | Standard | Nuclei and Lysosomes | aacrjournals.org |

This interactive table allows for the filtering and sorting of data related to the subcellular localization of Daunorubicin under different experimental conditions.

The subsequent table details the factors that have been observed to influence the uptake and accumulation of Daunorubicin within cells:

| Factor | Effect on Accumulation | Cellular Compartment Affected | Reference |

| Increased Extracellular pH | Increased | Whole Cell | aacrjournals.orgnih.gov |

| Metabolic Inhibitors | Increased | Nucleus | aacrjournals.org |

| Low Temperature | Decreased | Lysosomes | aacrjournals.org |

| P-glycoprotein Expression | Decreased | Whole Cell (especially Nucleus) | nih.govnih.gov |

| Cyclosporin A | Increased (in resistant cells) | Whole Cell | nih.govnih.gov |

This interactive table provides a summary of various factors and their impact on Daunorubicin accumulation, highlighting the multifaceted nature of its intracellular pharmacokinetics.

Advanced Synthetic Methodologies and Chemical Derivatization

Biosynthetic Pathways and Isolation Strategies

The biosynthesis of daunorubicin (B1662515) is a complex, multi-step process orchestrated by a series of enzymes encoded within dedicated gene clusters in producer organisms. nih.govnih.gov Understanding these pathways is not only crucial for optimizing natural production but also provides the genetic toolkit for creating novel anthracyclines through metabolic engineering. nih.govnih.gov

Daunorubicin is naturally produced by several species of soil-dwelling actinobacteria, most notably Streptomyces peucetius and Streptomyces caeruleorubidus. mdpi.comnih.govgpatindia.com The genetic blueprint for its synthesis is contained within a large biosynthetic gene cluster (BGC). mdpi.comnih.gov In S. peucetius, the biosynthesis is accomplished through the coordinated action of approximately 30 enzyme-coding genes. nih.gov

The process begins with the assembly of the tetracyclic aglycone core via a type II polyketide synthase (PKS) pathway. mdpi.comnih.gov This involves the iterative condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units, a process facilitated by enzymes encoded by genes such as dpsA, dpsB, dpsC, dpsD, and dpsG. mdpi.comnih.gov Subsequent enzymatic reactions including ketoreduction, cyclization, and aromatization, catalyzed by products of genes like dpsE and dpsF, lead to the formation of key intermediates like ε-rhodomycinone. mdpi.comnih.gov

Concurrently, the deoxysugar moiety, TDP-L-daunosamine, is synthesized from D-glucose-1-phosphate in a separate pathway involving genes such as dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV. mdpi.com The aglycone intermediate is then glycosylated with TDP-L-daunosamine. mdpi.comnih.gov A series of post-glycosylation tailoring steps, including methylation and hydroxylation by enzymes like DnrK (methyltransferase) and DoxA (cytochrome P450 oxygenase), complete the biosynthesis of daunorubicin. mdpi.comnih.gov

The entire process is tightly regulated by a network of transcriptional regulators, including DnrO, DnrN, and DnrI, which form a feed-forward loop to control the expression of the biosynthetic genes. nih.govresearchgate.net To protect themselves from the cytotoxic effects of the antibiotic they produce, these organisms also possess self-resistance mechanisms, such as efflux pumps encoded by genes like drrA and drrB, which actively transport daunorubicin out of the cell. nih.govnih.gov

**Table 1: Key Genes in the Daunorubicin Biosynthetic Pathway in *S. peucetius***

| Gene(s) | Encoded Enzyme/Protein | Function in Biosynthesis | Reference(s) |

|---|---|---|---|

| dpsA, dpsB, dpsC, dpsD, dpsG | Polyketide Synthase (PKS) Complex | Assembly of the polyketide chain from propionyl-CoA and malonyl-CoA. mdpi.comnih.gov | mdpi.com, nih.gov |

| dpsE, dpsF, dpsY | Cyclases/Ketoreductases | Catalyze cyclization and modification of the polyketide chain to form early aglycone intermediates. mdpi.com | mdpi.com |

| dnmL, dnmM, dnmU, dnmT, dnmJ, dnmV | Sugar Biosynthesis Enzymes | Synthesis of the amino sugar TDP-L-daunosamine from glucose-1-phosphate. mdpi.com | mdpi.com |

| dnrS | Glycosyltransferase | Attaches the TDP-L-daunosamine sugar to the aglycone intermediate. frontiersin.org | frontiersin.org |

| dnrK | 4-O-methyltransferase | Performs a key methylation step on a late-stage intermediate. mdpi.comnih.gov | mdpi.com, nih.gov |

| doxA | Cytochrome P450 Oxygenase | Catalyzes the final oxidation steps to produce daunorubicin. mdpi.comnih.gov | mdpi.com, nih.gov |

| dnrO, dnrN, dnrI | Transcriptional Regulators | Control the expression of the biosynthetic and resistance genes. nih.gov | nih.gov |

| drrA, drrB | ABC Transporter Efflux Pump | Provides self-resistance by exporting daunorubicin from the cell. nih.govnih.gov | nih.gov, nih.gov |

The elucidation of the daunorubicin biosynthetic pathway has paved the way for combinatorial biosynthesis, a powerful strategy for generating novel analogues. nih.govkoreascience.kr By manipulating the biosynthetic genes in Streptomyces, researchers can create new anthracyclines that are difficult to access through traditional chemical synthesis. nih.gov

One successful approach involves the heterologous expression of genes from other anthracycline pathways. nih.govfrontiersin.org For instance, to produce N,N-dimethylated daunorubicin, a derivative with potentially reduced cytotoxicity, genes from the aclarubicin (B47562) BGC have been introduced into an industrial S. peucetius strain. frontiersin.orgfrontiersin.org This included introducing genes for N-methyltransferases (AclP, AknX2) to convert TDP-L-daunosamine into its N,N-dimethylated counterpart, TDP-L-rhodosamine. frontiersin.org Furthermore, the native glycosyltransferase gene (dnrS) was replaced with more suitable ones from the aclarubicin pathway (aknS, aknS) to efficiently attach the modified sugar to the aglycone. frontiersin.orgfrontiersin.org This strategy successfully yielded N,N-dimethyldaunorubicin. frontiersin.org

Another strategy is to leverage the substrate flexibility of certain biosynthetic enzymes, particularly glycosyltransferases. nih.gov Researchers have established one-pot combinatorial biosynthesis systems in host strains like Streptomyces venezuelae to produce various aglycones and TDP-deoxysugars. nih.gov By co-cultivating strains engineered to produce specific aglycones with strains producing a library of different deoxysugars, a range of novel glycosylated anthracyclines can be generated. nih.gov This approach has demonstrated the potential of substrate-flexible glycosyltransferases like AknST to create a diverse set of doxorubicin (B1662922) analogues. nih.gov These genetic engineering techniques are powerful tools for the glycodiversification of anthracyclines, leading to new compounds with potentially enhanced biological properties. nih.gov

Rational Design and Synthesis of Daunorubicin Analogues

In addition to biosynthetic engineering, chemical synthesis provides a direct and versatile route to modify the daunorubicin structure. These semi-synthetic approaches often focus on the daunosamine (B1196630) sugar moiety, as modifications at this site can significantly alter the molecule's properties. nih.govnih.gov

Reductive amination is a reliable and widely used method for functionalizing the primary amino group of the daunosamine sugar. mdpi.comresearchgate.net This one-step reaction typically involves treating daunorubicin hydrochloride with an aromatic or aliphatic aldehyde in the presence of a mild reducing agent, such as sodium cyanoborohydride. mdpi.comnih.govdiva-portal.org This process forms a new carbon-nitrogen bond, yielding secondary amine derivatives. mdpi.com

A variety of aromatic aldehydes have been employed in this reaction to create libraries of N-substituted daunorubicin analogues. mdpi.comsci-hub.se The reaction conditions are generally mild, preserving the integrity of the complex anthracycline core. mdpi.com This method has been used to attach various pharmacophoric groups, such as piperonal (B3395001) and its derivatives, to the daunorubicin scaffold. sci-hub.seineosopen.org The yields of these reactions can range from moderate to good, depending on the specific aldehyde used. mdpi.com

Table 2: Examples of Daunorubicin Derivatives via Reductive Amination

| Aldehyde Reactant | Resulting Derivative Type | Reference(s) |

|---|---|---|

| Aromatic Aldehydes | N-Arylmethyl derivatives | nih.gov, diva-portal.org, mdpi.com |

| Polyalkoxybenzaldehydes | N-Polyalkoxybenzyl derivatives | mdpi.com |

| Piperonal | N-Piperonyl derivative | ineosopen.org, sci-hub.se |

| Bromo- and Nitropiperonals | N-(Bromo/Nitro)piperonyl derivatives | sci-hub.se |

The functional groups on daunorubicin, including its amine and hydroxyl groups, are amenable to the synthesis of carbamate (B1207046) and ester derivatives. The synthesis of carbamates is a convenient method for introducing various alcohol residues into the anthracycline structure via the daunosamine amino group. ineosopen.org A common approach involves reacting an alcohol with a reagent like 4-nitrophenyl chlorocarbonate to create an activated carbonate, which is then reacted with daunorubicin to form the carbamate linkage. ineosopen.org This method has been used to attach moieties like a piperonal residue to the daunorubicin core. ineosopen.org

Ester derivatives of daunorubicin can be synthesized by targeting the hydroxyl groups on the aglycone. For example, benzoic acid ester derivatives have been prepared through the nucleophilic esterification of 14-bromodaunorubicin (B1228617) with the potassium salt of a corresponding benzoic acid, resulting in good yields. nih.govdiva-portal.org These synthetic strategies expand the chemical diversity of daunorubicin, allowing for the creation of prodrugs or analogues with modified physicochemical properties. nih.gov

Development of Amide Derivatives

The primary amino group on the daunosamine sugar of daunorubicin is a key target for derivatization. The formation of amide bonds at this position is a widely explored strategy to introduce a variety of functional groups, which can modulate the compound's physicochemical properties. This process typically involves reacting the amine with activated carboxylic acids, acid chlorides, or acid anhydrides under controlled conditions.

The synthesis of these derivatives allows for the introduction of diverse side chains, including alkyl, aryl, and peptide moieties. For instance, researchers have successfully synthesized a series of N-acyl derivatives of daunorubicin. These modifications can influence the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. The reaction is confirmed by the disappearance of the primary amine signals and the appearance of new signals corresponding to the introduced acyl group in spectroscopic analyses. The goal of such derivatization is often to create compounds that can overcome mechanisms of drug resistance or exhibit altered cellular uptake.

Table 1: Examples of Reagents for Amide Derivatization of Daunorubicin

| Reagent Type | Specific Example | Introduced Moiety |

| Acid Chloride | Acetyl Chloride | Acetyl Group |

| Acid Anhydride | Succinic Anhydride | Succinyl Group |

| Activated Ester | N-Hydroxysuccinimide Ester | Varies based on ester |

| Peptide Coupling | Benzoyl-L-leucine with DCC/HOBt | Dipeptide Moiety |

Application of Click Chemistry for Anthracycline Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of anthracyclines like daunorubicin. This high-yielding and specific reaction allows for the covalent linking of daunorubicin to other molecules, such as targeting ligands, polymers, or fluorescent probes, with high efficiency and under mild conditions.

The strategy first requires the introduction of either an azide (B81097) or an alkyne group onto the daunorubicin scaffold, typically at the daunosamine sugar. For example, the amino group can be converted into an azide. Separately, a second molecule of interest is functionalized with the complementary group (an alkyne). The two components are then "clicked" together in the presence of a copper(I) catalyst to form a stable triazole ring, linking the two molecules. This method has been used to conjugate daunorubicin to peptide sequences for targeted delivery and to create dimeric anthracycline structures. The formation of the triazole ring is readily confirmed by spectroscopic methods.

Structural Elucidation Techniques for Novel Daunorubicin Derivatives

The confirmation of the chemical structure of newly synthesized daunorubicin derivatives is a critical step. A combination of spectroscopic and analytical techniques is required to provide unequivocal proof of structure, composition, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of daunorubicin derivatives in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed.

¹H NMR: Provides information on the number of different types of protons and their chemical environments. The successful derivatization at the amino group, for instance, is confirmed by the disappearance of the primary amine protons' signal and the appearance of a new amide proton (N-H) signal, typically as a doublet, in the downfield region (around 8-9 ppm). New signals corresponding to the protons of the attached moiety will also be visible.

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The formation of an amide bond results in the appearance of a new carbonyl carbon signal (C=O) in the range of 160-180 ppm. Changes in the chemical shifts of carbons near the reaction site, particularly C-3' and C-4' of the daunosamine sugar, provide further evidence of successful modification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence or absence of key functional groups by measuring the absorption of infrared radiation. In the context of daunorubicin derivatives, IR spectroscopy is particularly useful for confirming the success of reactions like amide formation.

A typical IR spectrum of daunorubicin shows characteristic absorption bands for O-H and N-H stretches (broad, ~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and quinone/ketone C=O stretches (~1635 cm⁻¹). When an amide derivative is successfully formed, a new, distinct carbonyl (C=O) stretching band for the amide appears around 1650-1680 cm⁻¹, often overlapping with the existing quinone carbonyls but distinguishable. Additionally, the N-H bending vibration of the newly formed secondary amide can be observed around 1540 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for determining the molecular weight of a new derivative. It provides a direct measurement of the mass-to-charge ratio (m/z) of the parent ion, confirming that the molecular weight matches the expected value for the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) offers an even greater level of confidence by measuring the molecular mass with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule. By comparing the experimentally measured exact mass with the calculated mass for the proposed chemical formula, it is possible to confirm the elemental composition and rule out other potential structures with the same nominal mass. This is a definitive method for confirming that the desired chemical transformation has occurred.

Table 2: Spectrometric Data for a Hypothetical N-Acetyl Daunorubicin Derivative

| Technique | Observation | Interpretation |

| HRMS | Measured [M+H]⁺ = 570.2075 | Corresponds to the calculated exact mass for C₂₉H₃₂NO₁₁, confirming the elemental formula. |

| ¹³C NMR | New signal at ~170 ppm | Presence of the new amide carbonyl carbon. |

| IR | New absorption band at ~1660 cm⁻¹ | Indicates the presence of the amide C=O stretch. |

Elemental Analysis for Compositional Determination

Elemental analysis is a quantitative technique that determines the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur, halogens) in a purified compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula.

For a novel daunorubicin derivative, obtaining experimental C, H, and N values that are within a narrow margin of error (typically ±0.4%) of the calculated values provides strong, independent evidence for the compound's elemental composition and purity. This technique serves as a final, crucial check to corroborate the structural data obtained from NMR and mass spectrometry.

Structure Activity Relationship Sar Investigations

Impact of the Daunosamine (B1196630) Sugar Moiety on Biological Efficacy

The daunosamine sugar, an unusual deoxy aminosugar, is attached to the C-7 position of the aglycone's A ring and is considered crucial for anticancer activity. hilarispublisher.com In fact, the aglycone alone, known as daunomycinone, demonstrates a 70- to 100-fold decrease in activity compared to the parent compound, highlighting the indispensable role of the sugar. hilarispublisher.com

The daunosamine moiety is a critical determinant of daunorubicin's biological activity, primarily by mediating its interaction with DNA. nih.gov It serves as a minor groove binder, while the aglycone part of the molecule acts as an intercalator. mdpi.comsemanticscholar.org This positioning within the minor groove is not arbitrary; the sugar's orientation influences the drug's binding affinity and base-pair selectivity. mdpi.comsemanticscholar.org High-resolution crystal structures of daunorubicin (B1662515) complexed with DNA reveal that the daunosamine sugar fits precisely into the minor groove. pnas.orgrcsb.org This fit is stabilized by electrostatic interactions, such as a hydrogen bond formed between the N-3' of the amino sugar and the O-2 of a neighboring thymine (B56734) base. rcsb.org This interaction helps to position the sugar for extensive van der Waals contacts with the DNA, further securing the complex. rcsb.org Molecular dynamics simulations have shown flexibility in the glycosidic bond's dihedral angle, allowing the ammonium (B1175870) group of the sugar to adopt different positions, which is crucial for making important contacts within the minor groove. tandfonline.com

Modification of the 3'-amino group on the daunosamine sugar, particularly through N-alkylation, has been a significant area of SAR studies. These modifications can profoundly impact the drug's biological activity, DNA binding affinity, and ability to overcome drug resistance. ineosopen.orgpharmgkb.org

Introducing alkyl groups to the nitrogen atom can alter the molecule's lipophilicity and its interaction with the DNA-topoisomerase II complex. ineosopen.orgpharmgkb.org For instance, the synthesis of lipophilic N-alkyl derivatives has been explored to enhance uptake by tumor cells. ineosopen.org While some N-alkylated derivatives retain anticancer activity and may even exhibit reduced cardiotoxicity, others show decreased DNA binding due to the lower basicity of the resulting secondary amine and associated steric hindrance. ineosopen.org Research on N,N-dimethyl derivatives of related anthracyclines has shown that these modifications can lead to compounds that are effective against drug-resistant cells. nih.gov The introduction of various functional groups via N-functionalization, such as mono- and dialkyl groups, has been shown to produce derivatives with significantly increased cytotoxicity, in some cases up to 500 times more potent than daunorubicin, due to enhanced DNA affinity. mdpi.comresearchgate.net

| Modification Type | Key Findings | Reference |

|---|---|---|

| N-unsubstituted (Primary Amine) | Strongly intercalative and cytotoxic. Induces topoisomerase II-DNA cleavable complexes. | pharmgkb.org |

| N-acyl | Weak intercalators but cytotoxic. Can induce cleavable complexes after metabolic conversion. | pharmgkb.org |

| N-alkyl (lipophilic) | Retained anticancer activity with reduced toxicity in some cases. Altered DNA affinity depending on the substituent. | ineosopen.org |

| N,N-dimethyl | Increased cytotoxicity toward drug-resistant cells in related anthracyclines. | nih.gov |

| N-aryl (via reductive amination) | Significantly increased cytotoxicity (up to 500-fold) and DNA affinity. | mdpi.comresearchgate.net |

Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many drugs, and daunorubicin is no exception. frontiersin.org The natural form of daunorubicin is the (+)-enantiomer. nih.gov Studies comparing (+)-daunorubicin with its synthesized mirror image, the (-)-enantiomer known as WP900, have provided profound insights into the importance of stereochemistry for DNA recognition. pnas.org

Research has demonstrated a striking chiral selectivity in DNA binding. (+)-Daunorubicin binds selectively to right-handed B-form DNA, which is the most common form in a biological context. pnas.orgnih.gov This preference is attributed to the precise stereochemical fit of the L-daunosamine sugar into the minor groove of right-handed DNA. pnas.org In contrast, the (-)-enantiomer, WP900, shows a strong preference for binding to left-handed Z-DNA. pnas.orgnih.gov In fact, each enantiomer can act as an allosteric effector, meaning it can induce a conformational change in the DNA. For example, under conditions that favor a left-handed DNA conformation, (+)-daunorubicin can convert the DNA to a right-handed form to which it can bind more favorably. pnas.org This high degree of stereoselectivity underscores the specific geometric requirements for effective drug-DNA interaction. pnas.orgnih.gov Further studies on new daunorubicin analogs with chiral substituents in the formamidine (B1211174) group at the C-3' position found that while the R or S configuration of the substituent did not significantly influence cytotoxic activity, it did affect the ability to overcome drug resistance. iiarjournals.org

| Compound | Preferred DNA Conformation | Binding Characteristics | Reference |

|---|---|---|---|

| (+)-Daunorubicin (Natural) | Right-handed (B-DNA) | The L-daunosamine sugar fits precisely into the minor groove of B-DNA. | pnas.orgnih.gov |

| (-)-Daunorubicin (WP900) | Left-handed (Z-DNA) | Binds selectively to left-handed DNA and can allosterically convert right-handed DNA to a left-handed form. | pnas.orgnih.gov |

Contributions of the Chromophore System to Molecular Activity

The tetracyclic chromophore of daunorubicin is the portion of the molecule that inserts, or intercalates, between the base pairs of the DNA double helix. pnas.orgniscpr.res.in This system is composed of four fused rings, labeled A, B, C, and D. universiteitleiden.nl The planar nature of this aromatic system is essential for its function. niscpr.res.in

The core of the biological action of daunorubicin involves the intercalation of its tetracyclic chromophore into DNA. ineosopen.org Rings B and C, which form an adjacent quinone-hydroquinone system, are central to this process. hilarispublisher.com X-ray crystallography studies have shown that the daunomycin aglycone chromophore orients itself at a right angle to the long axis of the DNA base pairs upon intercalation. pnas.orgrcsb.org This "head-on" intercalation is stabilized by hydrogen bonds between the chromophore and the base pairs at the intercalation site. rcsb.org The chromophore preferentially intercalates at d(CpG) sequences. pnas.org The stability of the intercalated complex is not solely due to stacking interactions, which have been found to be not overly significant, but rather a combination of these forces and specific hydrogen bonds. niscpr.res.in For instance, the O9 hydroxyl group on ring A, adjacent to ring B, forms crucial hydrogen bonds with guanine (B1146940) bases, contributing to the specificity of the interaction. hilarispublisher.comgatech.edu The entire tetracyclic system is necessary, as molecules with fewer than three aromatic rings are generally not effective intercalators. niscpr.res.in

The quinone structure within rings B and C is not only vital for intercalation but also confers significant redox potential to the molecule. ineosopen.orgoncohemakey.com This feature allows daunorubicin to participate in cellular redox cycling. inca.gov.bracs.org The quinone moiety can be reduced by cellular enzymes, such as NADH dehydrogenase, to form a semiquinone radical. universiteitleiden.nl This radical can then react with molecular oxygen to generate reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide. universiteitleiden.nlacs.org

This redox activity is a double-edged sword. The generation of ROS is believed to contribute to the drug's cytotoxic effects by causing oxidative damage to DNA, proteins, and cell membranes. ineosopen.orgnih.gov However, this same mechanism is also implicated in the cardiotoxicity associated with anthracyclines. ineosopen.org The redox potential is influenced by the specific substituents on the quinone ring system. nih.govsemanticscholar.org The two-electron reduction of the quinone can also lead to the formation of an unstable quinone methide, resulting in the cleavage of the daunosamine sugar and the formation of a much less cytotoxic deoxyaglycone, which represents a pathway for drug inactivation. oncohemakey.com

Functional Group Modifications and Positional Substitution Effects

The substituents at the C-7 and C-9 positions of the A ring of the daunorubicin molecule play a critical role in its biological activity. nih.gov The daunosamine sugar is attached at C-7 via a glycosidic bond, and this linkage is crucial for its mechanism of action, which involves intercalation into DNA. nih.govnih.gov

Modifications at the C-9 position have been extensively studied. Daunorubicin possesses an acetyl group at this position. biomedpharmajournal.org The related compound, doxorubicin (B1662922), has a hydroxyacetyl group at C-9, a seemingly minor difference that results in a distinct spectrum of activity and cardiotoxicity. biomedpharmajournal.org Synthetic approaches have been developed to introduce novel acyl substituents at C-9. nih.gov For instance, reaction of the lithium enolate of N-(trifluoroacetyl)daunorubicin with methyl iodide yields the 9-propionyl derivative. nih.gov Further reaction can produce the 9-isobutyryl derivative. nih.gov However, C-alkylation at this position has generally led to analogues with reduced antitumor activity compared to the parent compound. nih.gov The 9-formyl analogue, on the other hand, showed comparable activity to daunorubicin against P388 leukemia in mice. nih.gov Stereoisomers of 4-demethoxydaunorubicin with an inverted configuration at positions 7 and 9 were found to be devoid of significant cytotoxic activity. nih.gov

The side chain at C-7 and C-9 is positioned outside the DNA double helix during intercalation and is involved in the formation of a ternary complex with DNA and topoisomerase II, which inhibits the re-ligation of DNA strands. nih.gov

Table 1: Effect of C-9 Substitutions on Daunorubicin Analogue Activity

| Analogue | C-9 Substituent | Relative Activity |

|---|---|---|

| Daunorubicin | -COCH₃ | Standard |

| Doxorubicin | -COCH₂OH | Different activity spectrum |

| 9-Propionyl-daunorubicin | -COCH₂CH₃ | Less active |

| 9-Isobutyryl-daunorubicin | -COCH(CH₃)₂ | Less active |

| 9-Formyl-daunorubicin | -CHO | Comparable to daunorubicin |

Modifications to both the aromatic core and the glycosidic moiety of daunorubicin have profound effects on its biological activity. The aglycone, without the sugar moiety, exhibits 70-100 times lower activity against cancer cells, highlighting the critical role of the daunosamine sugar. nih.gov

Aromatic Moiety: The methoxy (B1213986) group at the C-4 position on the D ring is a key feature. nih.gov Removal of this methoxy group, as seen in 4-demethoxydaunorubicin, results in a compound that is 27 to 100 times more active than daunorubicin in inhibiting the cloning efficiency of HeLa cells. nih.gov However, this increased potency is not always directly correlated with increased inhibition of DNA synthesis. nih.gov The hydroxyl groups on the aglycone at positions C-6 and C-11 are also important for in vitro potency. jst.go.jp

Glycosidic Moiety: The daunosamine sugar and its substituents are crucial for activity. nih.gov The amino group at the C-3' position of the sugar is considered essential for DNA binding and intercalation. biomedpharmajournal.org Modifications at this position, such as transformation to an azido (B1232118) group, can help overcome P-glycoprotein-mediated drug resistance by averting P-gp binding. nih.gov The 4'-hydroxyl group of the sugar is also an important determinant of activity. nih.gov Studies have shown that 2,6-dideoxy sugars are preferable for creating biologically active analogues over 6-deoxysugars or 2,3,6-trideoxysugars. nih.gov Disaccharide and trisaccharide analogues have been found to be more potent in vitro than monosaccharide derivatives. jst.go.jp

Table 2: Impact of Aromatic and Glycosidic Modifications on Daunorubicin Activity

| Modification | Position(s) | Effect on Activity | Reference |

|---|---|---|---|

| Removal of methoxy group | C-4 | Increased cytotoxicity | nih.gov |

| Absence of hydroxyl group | C-6 | Lower cytotoxicity | jst.go.jp |

| Presence of hydroxyl group | C-11 | Enhanced in vitro potency | jst.go.jp |

| Azido group substitution | C-3' | Overcomes P-gp mediated resistance | nih.gov |

| Disaccharide/Trisaccharide | C-7 (sugar chain) | More potent in vitro | jst.go.jp |

A strategy to enhance the efficacy of daunorubicin involves the conjugation of polyalkoxybenzyl fragments. This approach is based on the observation that many biologically active molecules contain polymethoxybenzyl pharmacophore groups. nih.gov By using reductive amination with various polyalkoxybenzaldehydes, a series of daunorubicin derivatives with these fragments attached has been synthesized. nih.gov

These novel derivatives have demonstrated significantly greater cytotoxicity compared to the parent daunorubicin. nih.gov This increased activity is attributed to a higher affinity for DNA, the ability to disrupt the cell cycle, and the inhibition of glycolysis. nih.gov Molecular modeling studies support the idea that these modifications enhance the interaction with DNA. nih.gov For example, derivatives with different arrangements of methoxy groups on the aryl radical showed a strong influence on the survival of tumor cells. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scirp.orgmdpi.com For anthracyclines like daunorubicin, QSAR studies are crucial for the rational design of new analogues with improved therapeutic properties. researchgate.net

QSAR models for anthracyclines have been constructed using various molecular descriptors. researchgate.netnih.gov These descriptors can include electronic properties (like chromophore dipole moment and frontier orbital energies), steric parameters, and hydrophobicity. researchgate.netnih.gov Such models have successfully correlated these properties with biological activity. nih.gov For instance, a strong correlation has been found between the biological activity of anthracyclines and their chromophore dipole moment and frontier orbital energies. researchgate.net

Mechanistically interpretable QSAR models have also been developed, using descriptors like electrophilicity and the London formula for dispersion interaction to describe redox reactivity and drug-biomolecule interactions, respectively. nih.gov These models can help to delineate the effects of chemical structures on toxicity and metabolic pathways. nih.gov QSAR studies can also classify compounds into different groups based on their structural features, which can then be correlated with their activity profiles. scirp.org This approach aids in understanding the mechanistic trends and designing more effective and less toxic anticancer agents. scirp.orgmdpi.com

Molecular Basis of Daunorubicin Resistance

Drug Efflux Transporter-Mediated Resistance Mechanisms

The most well-characterized mechanism of daunorubicin (B1662515) resistance involves the reduced intracellular accumulation of the drug due to its active extrusion from the cell. This process is mediated by a family of transmembrane proteins known as ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.

Overexpression of ATP-Binding Cassette (ABC) Transporters

A primary driver of multidrug resistance (MDR) is the overexpression of certain members of the ABC transporter superfamily. nih.govnih.gov These proteins utilize the energy from ATP hydrolysis to actively pump a wide variety of structurally and functionally diverse compounds, including daunorubicin, out of the cell. nih.govnih.gov This efflux mechanism lowers the intracellular concentration of daunorubicin, preventing it from reaching its target and exerting its cytotoxic effects. Several ABC transporters have been implicated in daunorubicin resistance, with the most prominent being P-glycoprotein (ABCB1), Multidrug Resistance-associated Proteins (MRPs/ABCCs), and Breast Cancer Resistance Protein (BCRP/ABCG2). mdpi.com

P-glycoprotein (ABCB1/MDR1) Regulation and Function

P-glycoprotein (P-gp), encoded by the ABCB1 gene (also known as the Multidrug Resistance 1 or MDR1 gene), is the most extensively studied ABC transporter involved in chemoresistance. spandidos-publications.commdpi.com P-gp is a 170 kDa transmembrane glycoprotein (B1211001) that functions as a broad-spectrum efflux pump, actively transporting substrates like daunorubicin out of the cell. spandidos-publications.comaacrjournals.org Its overexpression is a common feature in cancer cells that have acquired daunorubicin resistance. iiarjournals.org The regulation of ABCB1 expression is complex and can be influenced by various factors. For instance, signaling pathways involving Protein Kinase C (PKC) have been shown to modulate P-gp expression and contribute to resistance. aacrjournals.org Furthermore, epigenetic modifications, such as the methylation status of the ABCB1 promoter, can control its expression levels in resistant cells. mdpi.comiiarjournals.org

Role of Multidrug Resistance-associated Protein (MRP) Subfamilies

The Multidrug Resistance-associated Protein (MRP) family, members of the ABCC subfamily of transporters, also plays a crucial role in daunorubicin resistance. annualreviews.orgresearchgate.net MRP1 (encoded by ABCC1) was the first member of this family identified in a multidrug-resistant lung cancer cell line that did not overexpress P-gp. nih.gov MRP1 is a 190 kDa protein that confers resistance to a range of chemotherapeutic agents, including anthracyclines like daunorubicin and doxorubicin (B1662922). nih.govannualreviews.orgnih.gov Like P-gp, MRP1 is an ATP-dependent pump, but it can also transport drugs that have been conjugated with glutathione, a key molecule in cellular detoxification. annualreviews.org While several MRP subfamilies exist, MRP1 is a significant contributor to the efflux of daunorubicin from cancer cells. annualreviews.orgwikigenes.org

| Transporter | Gene | Function in Daunorubicin Resistance | Key Characteristics |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 / MDR1 | ATP-dependent efflux of daunorubicin. spandidos-publications.comaacrjournals.org | 170 kDa protein; expression regulated by signaling pathways and epigenetics. spandidos-publications.comiiarjournals.org |

| Multidrug Resistance-associated Protein 1 (MRP1) | ABCC1 | ATP-dependent efflux of daunorubicin and its conjugates. nih.govannualreviews.org | 190 kDa protein; can transport glutathione-conjugated drugs. annualreviews.orgnih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | ATP-dependent efflux of daunorubicin. medchemexpress.comnih.gov | Mutations (e.g., R482T/G) can alter substrate specificity to include daunorubicin. nih.gov |

Mechanisms Involving BCRP (ABCG2) Overexpression

The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another important ABC transporter that contributes to the multidrug resistance phenotype. medchemexpress.comnih.gov BCRP functions as an efflux pump for various anticancer drugs, including daunorubicin. medchemexpress.comnih.gov Interestingly, the substrate specificity of BCRP can be altered by specific mutations. For example, wild-type BCRP does not effectively transport daunorubicin, but mutants such as R482T and R482G, which were first identified in drug-selected cancer cell lines, are excellent transporters of the drug. nih.gov Overexpression of BCRP, particularly these mutant forms, can therefore confer significant resistance by actively removing daunorubicin from the cell. mdpi.comnih.gov

Stress-Responsive Enhancer Activation and ABCB1 Upregulation

Recent research has uncovered a dynamic mechanism of drug resistance where the cancer cell's response to stress, including that induced by chemotherapy itself, drives the upregulation of efflux pumps. Specifically, exposure of acute myeloid leukemia (AML) cells to daunorubicin can activate an integrated stress response. nih.govnih.govjci.org This response leads to the remodeling and activation of a specific, stress-responsive enhancer element in the genome. nih.govnih.gov This enhancer is bound by the transcription factor ATF4, and its activation drives a rapid and substantial increase in the expression of the ABCB1 gene. nih.govtandfonline.com This mechanism means that the chemotherapeutic agent can induce its own resistance mechanism. nih.gov Furthermore, protracted cellular stress can prime these enhancers, leading to an epigenetic "memory" of drug exposure and an even faster and stronger upregulation of ABCB1 upon subsequent treatment. nih.govjci.org This dynamic induction of ABCB1 can help leukemia cells escape the effects of chemotherapy and may explain the clinical failure of some P-gp inhibitors. nih.govnih.gov

Target Enzyme Alterations Leading to Resistance

Beyond mechanisms that reduce the intracellular drug concentration, resistance to daunorubicin can also arise from changes in its molecular target, DNA topoisomerase II. nih.govfrontiersin.org Daunorubicin functions by intercalating into DNA and stabilizing a covalent complex formed between topoisomerase II and DNA, which leads to double-strand breaks and subsequent cell death.

Alterations in topoisomerase II can prevent the drug from exerting this effect. These alterations can include:

Mutations in the Topoisomerase II Gene : Mutations in the gene encoding topoisomerase II can lead to an enzyme that is less sensitive to daunorubicin. frontiersin.org These mutations can alter the drug-binding site or change the enzyme's conformation, interfering with the ability of daunorubicin to stabilize the topoisomerase II-DNA complex. Consequently, the enzyme can still function to religate DNA strands even in the presence of the drug, allowing the cell to survive and proliferate. It has been noted that a single resistant cell line can simultaneously exhibit overexpression of efflux pumps like P-gp and have altered topoisomerase II, highlighting the multifactorial nature of drug resistance. nih.gov

| Alteration Type | Mechanism of Resistance | Supporting Findings |

|---|---|---|

| Reduced Enzyme Expression | Decreases the amount of available drug target, requiring higher intracellular drug concentrations for a cytotoxic effect. | Resistant cell lines show decreased topoisomerase II catalytic activity and lower protein levels. nih.gov |

| Gene Mutations | Alters the enzyme's structure, reducing its affinity for daunorubicin or preventing the stabilization of the drug-DNA-enzyme complex. | Mutations can affect drug-induced DNA damage, leading to an intrinsic drug insensitivity. frontiersin.org |

Reduced Activity of DNA Topoisomerase II

A key factor in daunorubicin resistance is the diminished activity of DNA topoisomerase II. nih.gov Studies have demonstrated that cancer cells resistant to daunorubicin often exhibit decreased catalytic activity of this enzyme. nih.govaacrjournals.org For instance, in multidrug-resistant Ehrlich ascites tumor cells (EHR2/DNR+), the catalytic activity of DNA topoisomerase II was found to be significantly reduced. nih.govaacrjournals.org This reduction in activity means that the enzyme is less effective at creating the DNA strand breaks that are stabilized by daunorubicin, thereby diminishing the drug's cytotoxic effects. The amount of immunoreactive DNA topoisomerase II in these resistant cells was also found to be about one-third of that in drug-sensitive cells. nih.govaacrjournals.org This decrease in both the amount and activity of the enzyme contributes to a lower number of drug-induced DNA-protein complexes. nih.govaacrjournals.org

Characterization of Topoisomerase II Mutations

Mutations within the gene encoding DNA topoisomerase II can also lead to daunorubicin resistance. frontiersin.orgfrontiersin.org These mutations can alter the structure of the enzyme, preventing the effective binding of daunorubicin or stabilizing the enzyme-DNA complex. While numerous mutations in topoisomerase IIα and β have been identified in drug-resistant tumor models, their direct clinical relevance can be complex to establish as they are not always observed in patients with clinically resistant tumors. frontiersin.orgfrontiersin.org Post-translational modifications, such as phosphorylation, can also impact the enzyme's sensitivity to drugs. frontiersin.orgfrontiersin.org

Apoptosis Pathway Dysregulation in Resistant Cellular Models

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. exonpublications.com Daunorubicin induces apoptosis as part of its anticancer activity. nih.gov Resistance can arise from the dysregulation of apoptotic pathways, allowing cancer cells to evade drug-induced cell death. core.ac.ukmdpi.com

Role of Tumor Suppressor Gene Mutations (e.g., p53)

The tumor suppressor gene p53 plays a pivotal role in initiating apoptosis in response to DNA damage. researchgate.netnih.gov Mutations in the TP53 gene are frequently found in human cancers and are strongly associated with resistance to chemotherapeutic agents like daunorubicin. researchgate.netnih.govashpublications.org Mutant p53 can lose its ability to activate the transcription of pro-apoptotic genes, such as PUMA, thereby preventing the initiation of the apoptotic cascade. tandfonline.com This loss of function means that even when daunorubicin causes DNA damage, the cell fails to undergo apoptosis and continues to proliferate. tandfonline.commdpi.com In acute myeloid leukemia (AML), patients with TP53 mutations have shown lower rates of complete remission when treated with a liposomal formulation of daunorubicin and cytarabine (B982), suggesting that these mutations confer resistance. ashpublications.org

Aberrant Expression of Anti-Apoptotic Proteins (e.g., BCL-2, MCL1)

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of the intrinsic apoptotic pathway. ijbs.comresearchgate.netnih.gov Overexpression of anti-apoptotic proteins, such as BCL-2 and myeloid cell leukemia 1 (MCL-1), is a common mechanism of drug resistance in various cancers, including AML. researchgate.netnih.govresearchgate.net These proteins prevent the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis. mdpi.com Elevated levels of BCL-2 or MCL-1 have been shown to reduce sensitivity to daunorubicin in AML models. researchgate.net The overexpression of these proteins can be due to various factors, including genetic amplifications or epigenetic modifications. tandfonline.com For instance, hypomethylation of the MCL1 promoter has been linked to its increased expression and acquired resistance to apoptosis-inducing drugs. tandfonline.com

Metabolic Reprogramming in Daunorubicin Resistance

Cancer cells often exhibit altered metabolism to support their rapid growth and proliferation. This metabolic reprogramming can also contribute to drug resistance. nih.govnih.govfrontiersin.org

Alterations in Glycolysis Pathways

A hallmark of many cancer cells is an increased reliance on glycolysis for energy production, even in the presence of oxygen, a phenomenon known as the Warburg effect. mdpi.comoncotarget.com This altered glucose metabolism is increasingly recognized as a significant factor in drug resistance. nih.govspandidos-publications.comresearchgate.net Resistant cancer cells often display enhanced glycolysis, leading to increased production of ATP and metabolic intermediates that can fuel various resistance mechanisms. nih.govmdpi.com For example, increased ATP can power drug efflux pumps, while intermediates can be shunted into biosynthetic pathways for DNA repair. nih.gov Several glycolytic enzymes, such as hexokinase and pyruvate (B1213749) kinase, have been implicated in drug resistance. spandidos-publications.com In some daunorubicin-resistant leukemia cell lines, there is an upregulation of glycolytic enzymes like fructose-biphosphate aldolase (B8822740) A. nih.gov This suggests that targeting these altered metabolic pathways could be a promising strategy to overcome daunorubicin resistance. nih.govspandidos-publications.com

| Cell Line | Parental Cell Line | Selection Agent | Observed Glycolytic Alteration | Reference |

| FEPS | K562 | Daunorubicin | Upregulation of fructose-biphosphate aldolase A | nih.gov |

| Doxorubicin-resistant K562 | K562 | Doxorubicin | Upregulation of fructose-biphosphate aldolase A, fructose-biphosphate aldolase C, transaldolase, and alpha-enolase | nih.gov |

Autophagy as a Mechanism of Drug Resistance

Autophagy is a cellular process of self-degradation that is crucial for maintaining cellular homeostasis. In the context of cancer therapy, it can act as a double-edged sword, either promoting cell death or serving as a cytoprotective mechanism that fosters drug resistance. Research indicates that the anthracycline antibiotic daunorubicin can trigger a high level of autophagy in myeloid leukemia cells. nih.govnih.gov This induction of autophagy is not a mechanism of cell death but rather a pro-survival response, which can limit the clinical efficacy of the drug. nih.govnih.govsemanticscholar.org

The molecular machinery behind this process involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govnih.gov Daunorubicin treatment has been shown to activate ERK, which in turn initiates the autophagic process. nih.govnih.gov This cytoprotective autophagy allows cancer cells to endure the stress induced by the chemotherapeutic agent. Consequently, inhibiting this autophagic response has emerged as a promising strategy to enhance the effectiveness of daunorubicin. nih.govnih.gov

Studies have demonstrated that when autophagy is blocked, either by pharmacological inhibitors like chloroquine (B1663885) (CQ) or by silencing essential autophagy-related genes (Atg) such as Atg5 and Atg7, the apoptotic effects of daunorubicin are significantly amplified. nih.govnih.govsemanticscholar.org For instance, in K562 myeloid leukemia cells, co-treatment with daunorubicin and the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) led to a significant decrease in cell viability compared to treatment with daunorubicin alone. mdpi.com This suggests that by disabling the protective autophagic shield, cancer cells become more vulnerable to the drug's cytotoxic effects. nih.govnih.gov Furthermore, microRNAs can also modulate this process; the overexpression of miR-15a-5p has been found to decrease daunorubicin-induced autophagy, thereby contributing to chemoresistance. mdpi.com

| Experimental Model | Intervention | Observed Effect on Daunorubicin Efficacy | Reference |

| K562 Myeloid Leukemia Cells | Inhibition of autophagy with chloroquine (CQ) | Enhanced cell death | nih.govnih.gov |

| K562 Myeloid Leukemia Cells | Silencing of autophagy genes Atg5 and Atg7 | Markedly enhanced growth inhibition and apoptosis | semanticscholar.org |

| Myeloid Cell Lines | Overexpression of miR-15a-5p | Decreased daunorubicin-induced autophagy, conferring chemoresistance | mdpi.com |

| K562 Myeloid Leukemia Cells | Inhibition of autophagy with 3-methyladenine (3-MA) | Prevents downregulation of cell growth by daunorubicin | mdpi.com |

Genetic and Epigenetic Factors in Resistance Development

The development of resistance to daunorubicin is a complex process influenced by a variety of genetic and epigenetic alterations. mdpi.com These changes can alter drug targets, activate survival pathways, and modify drug metabolism, ultimately reducing the drug's therapeutic efficacy. Key genetic factors include mutations in genes that are central to the pathogenesis of leukemia, as well as polymorphisms in genes responsible for drug metabolism.

FMS-like Tyrosine Kinase 3 (FLT3) Gene Mutations (ITD, TKD)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are strongly associated with chemotherapy resistance and poor prognosis. mdpi.comnih.gov The two principal types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation. mdpi.comspandidos-publications.com